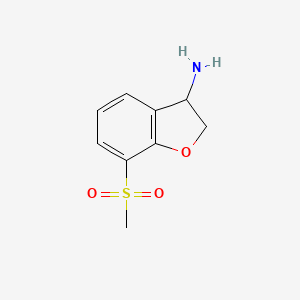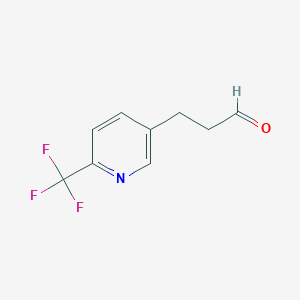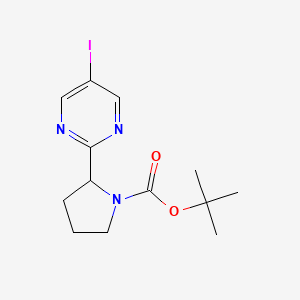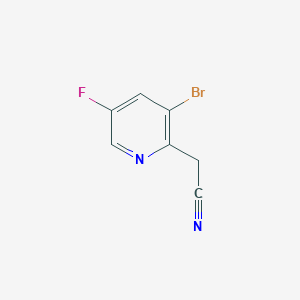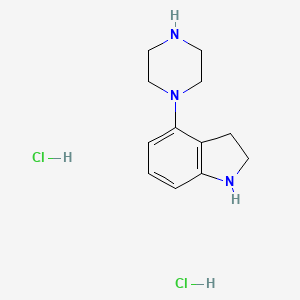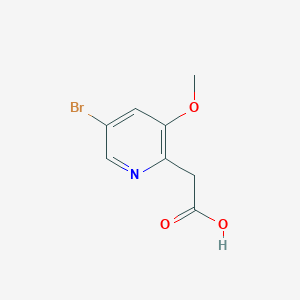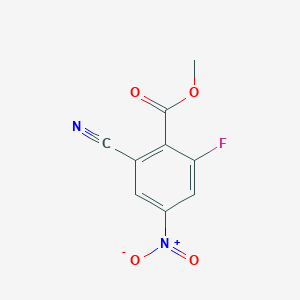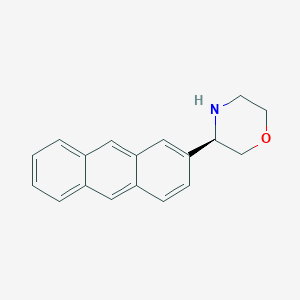
(3R)-3-(2-Anthryl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-(2-Anthryl)morpholine is a chemical compound characterized by the presence of an anthracene moiety attached to a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-(2-Anthryl)morpholine typically involves the reaction of 2-anthryl derivatives with morpholine under specific conditions. One common method involves the use of a silica-supported periodic acid catalyst to facilitate the reaction . The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade catalysts, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-(2-Anthryl)morpholine undergoes various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the anthracene moiety to dihydroanthracene derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the anthracene ring, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Various substituted anthracene derivatives, depending on the reagents used.
Scientific Research Applications
(3R)-3-(2-Anthryl)morpholine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological macromolecules, such as DNA and proteins.
Mechanism of Action
The mechanism of action of (3R)-3-(2-Anthryl)morpholine involves its interaction with molecular targets such as DNA. The compound can intercalate between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription processes . This mechanism is particularly relevant in its anticancer activity, where it induces apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-Anthryl benzimidazole derivatives: These compounds also contain an anthracene moiety and exhibit similar DNA interaction and anticancer properties.
Phenanthroimidazole derivatives: These compounds are used as chemosensors and have similar photophysical properties.
Anthryl-substituted heterocycles: These compounds are used as acid-sensitive fluorescence probes and share similar structural features.
Uniqueness
(3R)-3-(2-Anthryl)morpholine is unique due to its specific combination of the anthracene moiety and the morpholine ring. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H17NO |
|---|---|
Molecular Weight |
263.3 g/mol |
IUPAC Name |
(3R)-3-anthracen-2-ylmorpholine |
InChI |
InChI=1S/C18H17NO/c1-2-4-14-10-17-11-16(18-12-20-8-7-19-18)6-5-15(17)9-13(14)3-1/h1-6,9-11,18-19H,7-8,12H2/t18-/m0/s1 |
InChI Key |
BNYGUUWNFUJGMN-SFHVURJKSA-N |
Isomeric SMILES |
C1COC[C@H](N1)C2=CC3=CC4=CC=CC=C4C=C3C=C2 |
Canonical SMILES |
C1COCC(N1)C2=CC3=CC4=CC=CC=C4C=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


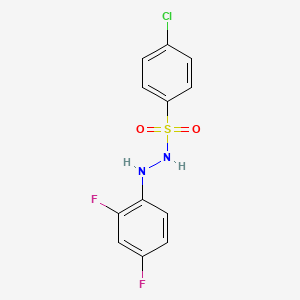
![(1R,2S)-1-Amino-1-[2-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13038911.png)
